molecular formula C19H29BN2O3 B2442540 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine CAS No. 656239-39-3

1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine

Cat. No.: B2442540
CAS No.: 656239-39-3
M. Wt: 344.26
InChI Key: WTFPPCPYLZHSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is a chemical compound with the molecular formula C19H29BN2O3. This compound is known for its unique structure, which includes a piperazine ring, a benzoyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine typically involves the reaction of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with 1-ethylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials and polymers

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(Ethoxycarbonylmethyl)phenylboronic acid pinacol ester
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: 1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine is unique due to its combination of a piperazine ring and a boronic ester moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-6-21-11-13-22(14-12-21)17(23)15-7-9-16(10-8-15)20-24-18(2,3)19(4,5)25-20/h7-10H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFPPCPYLZHSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.